3-Fluoro-4-methylphenyl-(3-furyl)methanol
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Overview
Description
3-Fluoro-4-methylphenyl-(3-furyl)methanol is an organic compound with the molecular formula C12H11FO2. It is used in scientific research and as a synthetic intermediate . This compound features a fluorine atom, a methyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 3-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl-(3-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Fluoro-4-methylphenyl-(3-furyl)methanol is utilized in several scientific research fields:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The fluorine atom and furan ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its structural features and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzyl alcohol
- 3-Fluoro-4-methylphenylmethanol
- 3-Furylmethanol
Uniqueness
3-Fluoro-4-methylphenyl-(3-furyl)methanol stands out due to its unique combination of a fluorine atom, a methyl group, and a furan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGQSWMNMYGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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